molecular formula C18H17N3O3 B11069090 methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate

methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate

Cat. No.: B11069090
M. Wt: 323.3 g/mol
InChI Key: QPZZGKMOHLDLJK-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate, the synthetic route may involve:

    Condensation Reaction: o-phenylenediamine reacts with formic acid to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, proteins, and enzymes, disrupting their normal function. This interaction can lead to antimicrobial or anticancer effects by inhibiting cell division or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Thiabendazole: An anthelmintic drug with a benzimidazole core.

    Albendazole: Another anthelmintic with a similar structure.

Uniqueness

Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}carbonyl)benzoate is unique due to its specific ester and ethylamino substituents, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 4-[2-(1H-benzimidazol-2-yl)ethylcarbamoyl]benzoate

InChI

InChI=1S/C18H17N3O3/c1-24-18(23)13-8-6-12(7-9-13)17(22)19-11-10-16-20-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21)

InChI Key

QPZZGKMOHLDLJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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